DNA Gyrase-IN-9
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Overview
Description
DNA Gyrase-IN-9 is a synthetic compound designed to inhibit the activity of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. DNA gyrase is a type II topoisomerase found in bacteria and is crucial for DNA replication and transcription. Inhibitors of DNA gyrase, such as this compound, are of significant interest in the development of antibacterial agents due to their potential to target bacterial infections without affecting eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modification: The core structure is then modified by introducing various functional groups, such as hydroxyl, amino, or carboxyl groups, to enhance its binding affinity and specificity towards DNA gyrase.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DNA Gyrase-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
DNA Gyrase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA supercoiling and the role of DNA gyrase in maintaining DNA topology.
Biology: Employed in research to understand bacterial DNA replication and transcription processes.
Medicine: Investigated as a potential antibacterial agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial drugs and in the study of bacterial resistance mechanisms
Mechanism of Action
DNA Gyrase-IN-9 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activity. The compound interacts with the GyrA and GyrB subunits of DNA gyrase, preventing the enzyme from introducing negative supercoils into DNA. This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death. The molecular targets and pathways involved include the active site tyrosine residues in the GyrA subunit and the ATPase activity of the GyrB subunit .
Comparison with Similar Compounds
Similar Compounds
Quinolones: A class of antibiotics that also target DNA gyrase, such as ciprofloxacin and norfloxacin.
Coumarins: Compounds like novobiocin that inhibit DNA gyrase by binding to the GyrB subunit.
Macrolones: Synthetic derivatives of macrolides with a quinolone side chain, targeting both ribosomes and DNA gyrase
Uniqueness
DNA Gyrase-IN-9 is unique in its specific binding affinity and inhibition mechanism compared to other DNA gyrase inhibitors. Unlike quinolones and coumarins, this compound may exhibit a distinct binding mode and interaction profile, making it a valuable tool for studying bacterial DNA gyrase and developing new antibacterial therapies .
Properties
Molecular Formula |
C26H18ClN3O2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-3-methyl-4-(4-phenylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H18ClN3O2/c1-16-23-24(19-9-7-18(8-10-19)17-5-3-2-4-6-17)22(15-28)26(31)32-25(23)30(29-16)21-13-11-20(27)12-14-21/h2-14,24,31H,1H3 |
InChI Key |
RUHSRNRCTKQZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)O)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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